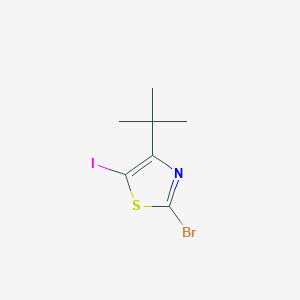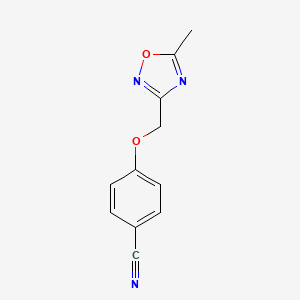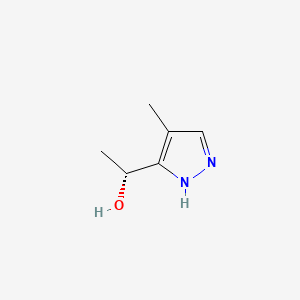
2-Bromo-4-(tert-butyl)-5-iodothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)-5-iodothiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, tert-butyl, and iodine substituents on the thiazole ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the bromination and iodination of 4-(tert-butyl)thiazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)-5-iodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted thiazoles, while coupling reactions can produce biaryl thiazole derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)-5-iodothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-iodothiazole involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the thiazole ring structure allows it to participate in multiple biochemical processes. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar in structure but lacks the iodine atom and thiazole ring.
2-Bromo-4-(tert-butyl)phenol: Contains a phenol group instead of a thiazole ring.
2-Bromo-4,6-di-tert-butylphenol: Contains two tert-butyl groups and a phenol ring
Uniqueness
2-Bromo-4-(tert-butyl)-5-iodothiazole is unique due to the combination of bromine, tert-butyl, and iodine substituents on the thiazole ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H9BrINS |
|---|---|
Poids moléculaire |
346.03 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C7H9BrINS/c1-7(2,3)4-5(9)11-6(8)10-4/h1-3H3 |
Clé InChI |
OEFSDXCYALIWRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(SC(=N1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)




